molecular formula C21H26N4O4 B2859314 Benzyl (2-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)carbamate CAS No. 1706316-80-4

Benzyl (2-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)carbamate

カタログ番号: B2859314
CAS番号: 1706316-80-4
分子量: 398.463
InChIキー: DTRPUVNDSIGOCD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzyl (2-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)carbamate is a chemical compound provided for non-clinical research purposes. It is supplied with high purity and is identified by the CAS Number 1706316-80-4 . Its molecular formula is C21H26N4O4, and it has a molecular weight of 398.46 g/mol . The compound features a complex structure that incorporates both a piperidine ring and a 1,2,4-oxadiazole heterocycle, a motif frequently explored in medicinal chemistry for its potential to interact with biological targets. Compounds containing the 1,2,4-oxadiazole scaffold are of significant interest in early-stage drug discovery for their potential antibacterial properties. Research on analogous molecules has shown that similar structures can function as inhibitors of bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial targets for combating antibiotic-resistant pathogens . The presence of the 1,2,4-oxadiazole group in this compound suggests it may be a candidate for investigations in these areas. Furthermore, researchers are advised that the physical and chemical properties, specific mechanism of action, and full biological activity profile of this compound require further experimental characterization. This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. All necessary safety data sheets and handling instructions should be consulted prior to use.

特性

IUPAC Name

benzyl N-[2-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4/c26-19(12-22-21(27)28-14-15-5-2-1-3-6-15)25-10-4-7-16(13-25)11-18-23-20(24-29-18)17-8-9-17/h1-3,5-6,16-17H,4,7-14H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRPUVNDSIGOCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Environmental and Toxicological Considerations

Compounds with aromatic or heterocyclic systems, such as the benzyl and oxadiazole groups in the target molecule, could theoretically contribute to EPFR formation in particulate matter (PM). However, this remains speculative without specific studies .

In contrast, examines PFBS (perfluorobutanesulfonic acid) toxicity in zebrafish, demonstrating developmental deformities.

Reactivity and Multiphase Chemistry

The target compound’s carbamate group may undergo hydrolysis under humid conditions, releasing benzyl alcohol and a secondary amine. This reactivity aligns with observations in , where EPFRs on indoor surfaces interact with ozone or NO₂, altering their composition. Such interactions could modify the target compound’s toxicity or persistence in indoor environments .

Q & A

Q. Optimization strategies :

  • Catalyst screening : Palladium-based catalysts for coupling steps to enhance efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve intermediate solubility .
  • Purification : Flash chromatography or preparative HPLC for isolating high-purity intermediates (>95%) .

How do structural modifications to the oxadiazole and piperidine moieties influence biological activity?

Answer:
Advanced SAR studies reveal:

  • Oxadiazole substitution : 3-Cyclopropyl groups enhance metabolic stability compared to bulkier substituents, as shown in FLAP inhibitors (IC₅₀ < 10 nM) .
  • Piperidine positioning : 3-Substitution on the piperidine ring improves target binding affinity by aligning with hydrophobic pockets in enzyme active sites .
  • Carbamate flexibility : Benzyl groups balance lipophilicity and solubility, critical for blood-brain barrier penetration in CNS-targeted analogs .

Q. Methodology :

  • In vitro assays : Human whole blood LTB₄ inhibition to assess functional potency .
  • Computational docking : Molecular dynamics simulations to predict binding modes .

What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:
Basic characterization :

  • NMR : ¹H/¹³C NMR to confirm piperidine and oxadiazole connectivity (e.g., δ 8.5 ppm for oxadiazole protons) .
  • HRMS : High-resolution mass spectrometry for molecular ion validation (e.g., [M+H]⁺ at m/z 370.369) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. Advanced techniques :

  • X-ray crystallography : For resolving stereochemistry of the cyclopropyl group .
  • Stability-indicating assays : Forced degradation studies under acidic/alkaline conditions to identify degradation products .

How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Common sources of discrepancies :

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO) or incubation times .
  • Compound purity : Impurities >2% can skew IC₅₀ values; validate via COA and orthogonal methods (e.g., LC-MS) .

Q. Resolution strategies :

  • Standardized protocols : Use validated assays (e.g., FLAP binding assays with recombinant protein) .
  • Inter-laboratory validation : Collaborative studies to harmonize readouts .

What methodologies are used to optimize the pharmacokinetic (PK) profile of this compound?

Answer:
Key parameters :

  • Metabolic stability : Microsomal assays (human liver microsomes) to measure intrinsic clearance .
  • CYP inhibition : Screen for interactions with cytochrome P450 isoforms (e.g., CYP3A4) to mitigate drug-drug interaction risks .

Q. Optimization steps :

  • LogP adjustments : Introduce polar groups (e.g., hydroxyl) to reduce LogP from 3.5 to 2.8, improving solubility .
  • Prodrug strategies : Esterification of the carbamate moiety for enhanced oral bioavailability .

How is compound purity rigorously assessed, and what thresholds are acceptable for in vivo studies?

Answer:
Purity criteria :

  • HPLC : ≥95% purity for in vitro assays; ≥99% for in vivo studies .
  • Residual solvents : GC-MS to ensure compliance with ICH guidelines (e.g., <500 ppm for DMSO) .

Q. Methodology :

  • Stability monitoring : Accelerated storage conditions (40°C/75% RH) over 4 weeks to detect degradation .

What strategies identify biological targets or mechanisms of action for this compound?

Answer:

  • Target deconvolution :
    • Affinity chromatography : Immobilized compound libraries to pull down binding proteins .
    • CRISPR-Cas9 screens : Genome-wide knockout to identify resistance-conferring genes .
  • Pathway analysis : Transcriptomic profiling (RNA-seq) to map affected signaling pathways (e.g., NF-κB) .

How does the compound’s stability under varying pH and temperature conditions impact formulation design?

Answer:
Stability findings :

  • pH sensitivity : Degrades rapidly at pH < 3 (e.g., gastric conditions), necessitating enteric coatings .
  • Thermal stability : Stable at 25°C for 6 months but degrades at >40°C; requires cold-chain storage .

Q. Testing protocols :

  • Forced degradation : Expose to 0.1N HCl/NaOH and monitor via HPLC .

What computational tools are used to model interactions between this compound and its targets?

Answer:

  • Docking software : Schrödinger Suite or AutoDock Vina for binding pose prediction .
  • MD simulations : GROMACS for assessing complex stability over 100-ns trajectories .
  • QSAR models : To correlate structural descriptors (e.g., topological polar surface area) with activity .

What in vitro toxicity assays are recommended prior to advancing this compound to preclinical studies?

Answer:
Core assays :

  • Cytotoxicity : MTT assay in HepG2 cells (IC₅₀ > 50 µM deemed safe) .
  • Genotoxicity : Ames test (bacterial reverse mutation assay) .
  • hERG inhibition : Patch-clamp assays to assess cardiac risk (IC₅₀ > 30 µM acceptable) .

Q. Advanced models :

  • 3D organoids : Liver or cardiac organoids for tissue-specific toxicity profiling .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。